

# Spectroscopic and Analytical Profile of (4-Bromo-3-methylphenyl)thiourea: A Technical Guide

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## Compound of Interest

Compound Name: (4-Bromo-3-methylphenyl)thiourea

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This technical guide provides a comprehensive overview of the spectroscopic and analytical data for the compound **(4-Bromo-3-methylphenyl)thiourea**. Due to the limited availability of directly published experimental data for this specific molecule, this document presents a representative profile based on established knowledge of closely related thiourea derivatives. The methodologies and expected spectral data are detailed to support research and development activities in medicinal chemistry and materials science.

## Chemical Structure and Properties

**(4-Bromo-3-methylphenyl)thiourea** is an aromatic thiourea derivative. The presence of the thiourea moiety, a known pharmacophore, and the substituted phenyl ring suggests its potential for biological activity and as a versatile building block in organic synthesis.

Molecular Formula:  $C_8H_9BrN_2S$

Molecular Weight: 245.14 g/mol

## Spectroscopic Data Summary

The following tables summarize the expected quantitative spectroscopic data for **(4-Bromo-3-methylphenyl)thiourea**, derived from the analysis of analogous compounds. These values

provide a reliable reference for the identification and characterization of this molecule.

**Table 1: Predicted  $^1\text{H}$  NMR Spectroscopic Data (DMSO- $\text{d}_6$ , 400 MHz)**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~9.5 - 9.8	Singlet	1H	Ar-NH
~7.8 - 8.2	Broad Singlet	2H	-NH <sub>2</sub>
~7.5 - 7.6	Doublet	1H	Ar-H
~7.3 - 7.4	Singlet	1H	Ar-H
~7.1 - 7.2	Doublet of Doublets	1H	Ar-H
~2.3 - 2.4	Singlet	3H	Ar-CH <sub>3</sub>

**Table 2: Predicted  $^{13}\text{C}$  NMR Spectroscopic Data (DMSO- $\text{d}_6$ , 100 MHz)**

Chemical Shift ( $\delta$ ) ppm	Assignment
~182 - 184	C=S
~138 - 140	Ar-C (C-NH)
~136 - 138	Ar-C (C-Br)
~132 - 134	Ar-C (C-CH <sub>3</sub> )
~130 - 132	Ar-CH
~125 - 127	Ar-CH
~120 - 122	Ar-CH
~22 - 24	Ar-CH <sub>3</sub>

**Table 3: Predicted IR Spectroscopic Data (KBr Pellet)**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3300 - 3450	Strong, Broad	N-H Stretching (NH <sub>2</sub> )
~3100 - 3200	Medium	N-H Stretching (Ar-NH)
~3000 - 3100	Medium	Aromatic C-H Stretching
~1600 - 1620	Medium	N-H Bending
~1500 - 1550	Strong	C=S Stretching & N-C-N Stretching
~1400 - 1450	Medium	Aromatic C=C Stretching
~800 - 850	Strong	C-H Out-of-plane Bending
~600 - 700	Medium	C-S Stretching
~550 - 650	Medium	C-Br Stretching

**Table 4: Predicted Mass Spectrometry Data (EI)**

m/z	Relative Intensity (%)	Assignment
244/246	High	[M] <sup>+</sup> (Isotopic pattern for Br)
185/187	Medium	[M - NHCS] <sup>+</sup>
106	High	[C <sub>7</sub> H <sub>7</sub> N] <sup>+</sup>
59	Medium	[NH <sub>2</sub> CS] <sup>+</sup>

## Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic analysis of **(4-Bromo-3-methylphenyl)thiourea**, based on general procedures for similar compounds.[\[1\]](#)[\[2\]](#)  
[\[3\]](#)

## Synthesis of (4-Bromo-3-methylphenyl)thiourea

Materials:

- 4-Bromo-3-methylaniline
- Ammonium thiocyanate
- Hydrochloric acid
- Acetone
- Water

#### Procedure:

- A solution of 4-bromo-3-methylaniline (1 equivalent) in acetone is prepared in a round-bottom flask.
- To this solution, a solution of ammonium thiocyanate (1.1 equivalents) in acetone is added dropwise with stirring.
- A solution of concentrated hydrochloric acid (1.2 equivalents) in water is then added slowly to the reaction mixture.
- The mixture is refluxed for 4-6 hours, with reaction progress monitored by thin-layer chromatography (TLC).
- After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.
- The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried.
- The crude product is purified by recrystallization from ethanol or an ethanol-water mixture to yield pure **(4-Bromo-3-methylphenyl)thiourea**.

## Spectroscopic Analysis

#### Nuclear Magnetic Resonance (NMR) Spectroscopy:

- $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a 400 MHz spectrometer.
- Samples are dissolved in deuterated dimethyl sulfoxide ( $\text{DMSO-d}_6$ ).

- Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy:

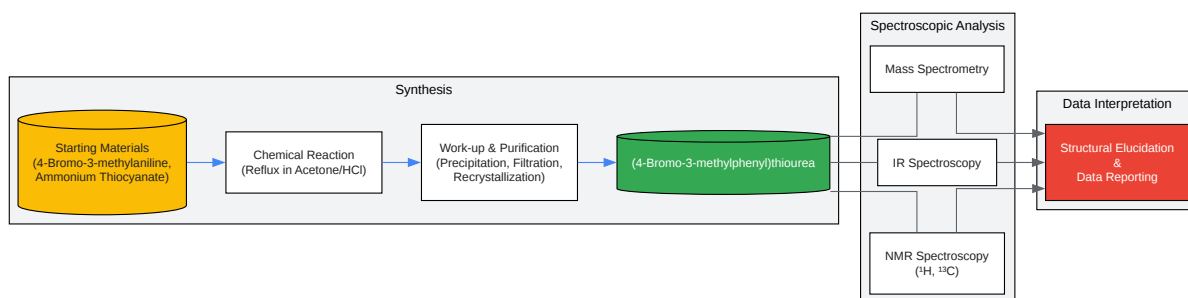
- The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
- The sample is prepared as a potassium bromide (KBr) pellet.
- The spectrum is scanned over the range of 4000-400  $\text{cm}^{-1}$ .

Mass Spectrometry (MS):

- Mass spectra are obtained using an electron ionization (EI) mass spectrometer.
- The sample is introduced via a direct insertion probe.
- The mass-to-charge ratio ( $m/z$ ) of the fragments is recorded.

## Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and characterization of **(4-Bromo-3-methylphenyl)thiourea**.



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Caption: General workflow for the synthesis and spectroscopic analysis of **(4-Bromo-3-methylphenyl)thiourea**.

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## References

- 1. mjas.analis.com.my [mjas.analis.com.my]
- 2. researchgate.net [researchgate.net]
- 3. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]
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